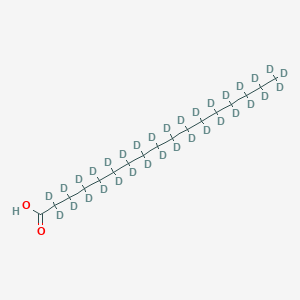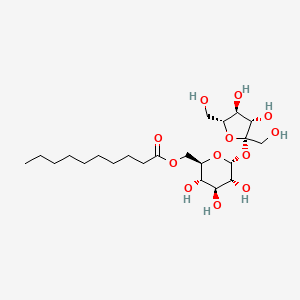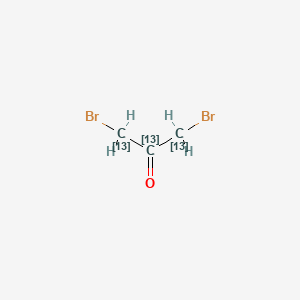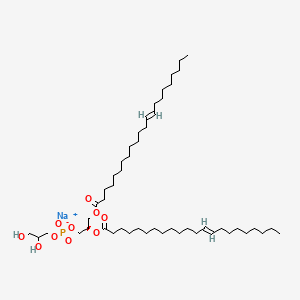
Heptadecanoic-D33 acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It is an odd-chain saturated fatty acid with the molecular formula CD3(CD2)14CD2COOH and a molecular weight of 303.65 g/mol . This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields.
準備方法
Synthetic Routes and Reaction Conditions
Heptadecanoic-D33 acid can be synthesized through the deuteration of heptadecanoic acid. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under specific conditions . The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of deuterium gas in a controlled environment to ensure the complete exchange of hydrogen atoms with deuterium. The product is then purified to achieve the desired isotopic purity, typically around 98 atom % D .
化学反応の分析
Types of Reactions
Heptadecanoic-D33 acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols.
Substitution: The hydrogen atoms in the alkyl chain can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under UV light or heat.
Major Products
Oxidation: Ketones, aldehydes, or carboxylic acids.
Reduction: Primary or secondary alcohols.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Heptadecanoic-D33 acid is widely used in scientific research due to its unique properties:
作用機序
The mechanism of action of Heptadecanoic-D33 acid involves its incorporation into biological systems where it can be traced due to its deuterium labeling. The deuterium atoms replace hydrogen atoms, allowing for detailed tracking using mass spectrometry or NMR. This helps in understanding the metabolic pathways and the role of fatty acids in various biological processes .
類似化合物との比較
Heptadecanoic-D33 acid is unique due to its deuterium labeling, which distinguishes it from other similar compounds. Some similar compounds include:
Heptadecanoic acid: The non-deuterated form with the molecular formula C17H34O2.
Methyl heptadecanoate-D33: A methyl ester derivative of this compound.
1-Bromohexadecane-D33: A brominated derivative used in similar research applications.
This compound’s uniqueness lies in its isotopic labeling, which provides a distinct advantage in tracing and studying metabolic processes and reaction mechanisms.
特性
分子式 |
C17H34O2 |
|---|---|
分子量 |
303.65 g/mol |
IUPAC名 |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,12,12,13,13,14,14,15,15,16,16,17,17,17-tritriacontadeuterioheptadecanoic acid |
InChI |
InChI=1S/C17H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17(18)19/h2-16H2,1H3,(H,18,19)/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2,16D2 |
InChIキー |
KEMQGTRYUADPNZ-TUWMXWROSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C(=O)O |
正規SMILES |
CCCCCCCCCCCCCCCCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide](/img/structure/B12058306.png)

![N,N'-[[3',6'-Bis(acetyloxy)-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthene]-2',7'-diyl]bis(methylene)]bis[N-[2-[(acetyloxy)methoxy]-2-oxoethyl]glycine 1,1'-Bis[(acetyloxy)](/img/structure/B12058319.png)
![4-[(E)-{2-[(biphenyl-4-yloxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-methylbenzoate](/img/structure/B12058326.png)


![(2S)-2-[(3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-oxopyrrolidin-1-yl]-3-methylbutanoic acid](/img/structure/B12058336.png)


